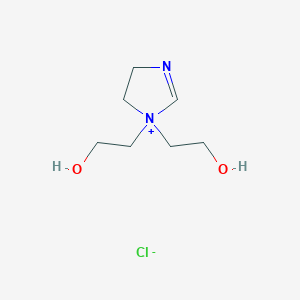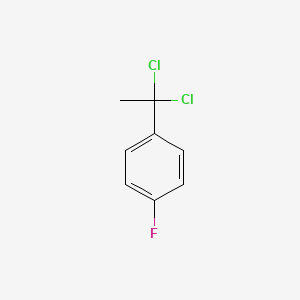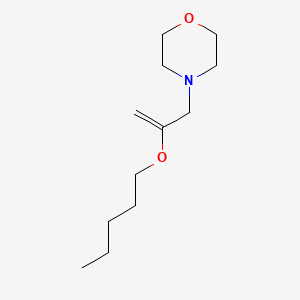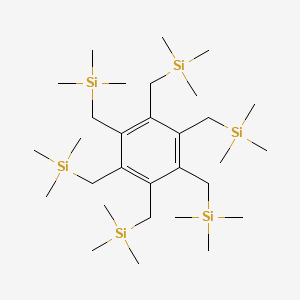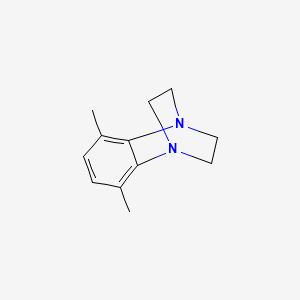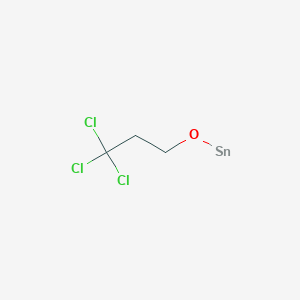
CID 78063779
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,3-Trichloropropoxy)stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and catalysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloropropoxy)stannane typically involves the reaction of trichloropropanol with a tin-based reagent. One common method is the reaction of trichloropropanol with tributyltin hydride in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of (3,3,3-Trichloropropoxy)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the toxicity of organotin compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,3-Trichloropropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trichloropropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,3,3-Trichloropropoxy)stannane is used as a reagent in organic synthesis. It is particularly useful in the Stille coupling reaction, which forms carbon-carbon bonds between stannanes and halides .
Biology and Medicine
Organotin compounds, including (3,3,3-Trichloropropoxy)stannane, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry
In industry, (3,3,3-Trichloropropoxy)stannane is used in the production of polymers and as a catalyst in various chemical processes. Its ability to form stable bonds with carbon makes it valuable in materials science .
Mécanisme D'action
The mechanism of action of (3,3,3-Trichloropropoxy)stannane involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various functional groups, facilitating reactions such as radical formation and substitution . The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar reactions.
Trichloroheptyl stannane: Similar in structure but with a longer carbon chain.
Uniqueness
(3,3,3-Trichloropropoxy)stannane is unique due to its specific trichloropropoxy group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Propriétés
Formule moléculaire |
C3H4Cl3OSn |
|---|---|
Poids moléculaire |
281.1 g/mol |
InChI |
InChI=1S/C3H4Cl3O.Sn/c4-3(5,6)1-2-7;/h1-2H2;/q-1;+1 |
Clé InChI |
ZLVPWEBPHOBSRK-UHFFFAOYSA-N |
SMILES canonique |
C(CO[Sn])C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


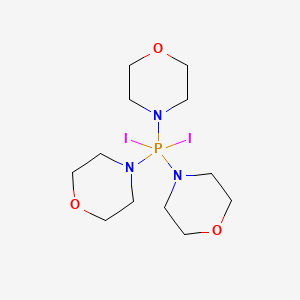
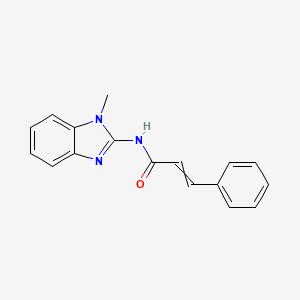

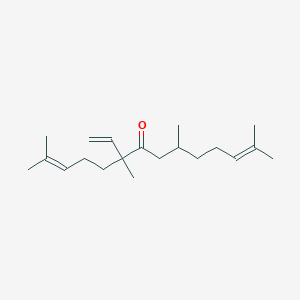

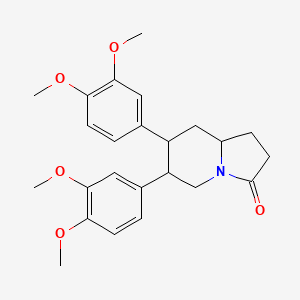
stannane](/img/structure/B14485260.png)
